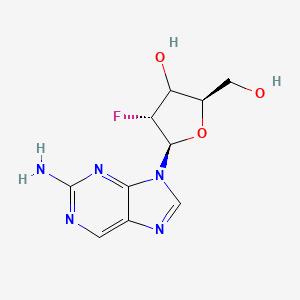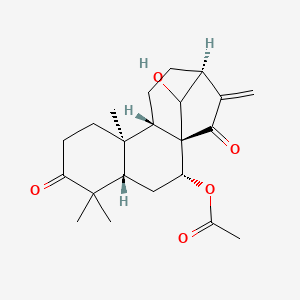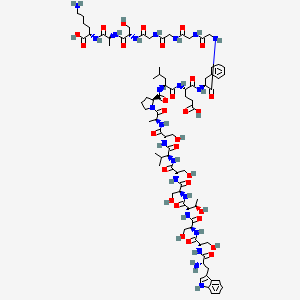
P2X2/3 modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P2X2/3 modulator-1 is a compound that acts as a modulator for P2X2/3 receptors. These receptors are part of the purinergic receptor family, which are activated by extracellular adenosine triphosphate (ATP). P2X2/3 receptors are heteromeric ion channels composed of P2X2 and P2X3 subunits. They play a crucial role in sensory signaling, particularly in nociception, which is the sensory perception of pain .
Métodos De Preparación
The synthesis of P2X2/3 modulator-1 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product yield and purity. Industrial production methods may include large-scale synthesis using automated reactors and purification processes such as crystallization and chromatography .
Análisis De Reacciones Químicas
P2X2/3 modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
P2X2/3 modulator-1 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of purinergic receptors. In biology and medicine, it is utilized to investigate the role of P2X2/3 receptors in various physiological and pathological processes, including pain perception, inflammation, and central nervous system disorders. The compound has shown promise in preclinical studies for the treatment of chronic pain, bladder dysfunction, and other conditions associated with P2X2/3 receptor activity .
Mecanismo De Acción
The mechanism of action of P2X2/3 modulator-1 involves its interaction with P2X2/3 receptors. Upon binding to these receptors, the compound modulates their activity, leading to changes in ion flux across the cell membrane. This modulation affects the downstream signaling pathways involved in nociception and other sensory processes. The molecular targets of this compound include the ATP-binding sites on the P2X2 and P2X3 subunits, which are critical for receptor activation and function .
Comparación Con Compuestos Similares
P2X2/3 modulator-1 can be compared with other compounds that target purinergic receptors, such as P2X3 receptor antagonists and P2X2 receptor modulators. While P2X3 receptor antagonists specifically inhibit P2X3 homomeric receptors, this compound targets the heteromeric P2X2/3 receptors, providing a broader range of effects. Similar compounds include eliapixant, a selective P2X3 receptor antagonist, and other tool compounds used to study P2X and P2Y receptors .
Propiedades
Fórmula molecular |
C26H21N5O |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
3-(4-cyanopyridin-3-yl)-5-(5-methylpyridin-2-yl)-N-[(6-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21N5O/c1-17-3-6-25(30-13-17)22-9-21(24-16-28-8-7-20(24)12-27)10-23(11-22)26(32)31-15-19-5-4-18(2)29-14-19/h3-11,13-14,16H,15H2,1-2H3,(H,31,32) |
Clave InChI |
XGUULIGRSUPHAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C4=C(C=CN=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)




![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)








